5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide
Description
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is a salicylanilide derivative characterized by a benzamide core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a 3-(2-phenylbutoxy)phenyl moiety as the anilide substituent.
Properties
CAS No. |
648922-79-6 |
|---|---|
Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22ClNO3/c1-2-16(17-7-4-3-5-8-17)15-28-20-10-6-9-19(14-20)25-23(27)21-13-18(24)11-12-22(21)26/h3-14,16,26H,2,15H2,1H3,(H,25,27) |
InChI Key |
KMTJEFAFVAWXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylbutoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Para-substituted CF₃ groups (e.g., Compound 29) often enhance thermal stability (higher melting points) and antimicrobial potency compared to meta-substituted analogs (e.g., MMV665807) .
- Synthetic Efficiency : Yields vary widely (28–61%) depending on substituent steric bulk and reaction conditions. For example, peptidomimetic derivatives (Compound 1) achieve higher yields (61%) than simpler analogs (e.g., 28% for Compound 3b) due to optimized coupling protocols .
Antimicrobial and Anti-Biofilm Activity
Key Observations :
- CF₃ Substituents : Para-CF₃ derivatives (Compound 29) exhibit stronger cytotoxic effects against sulfate-reducing bacteria than diCl-substituted analogs, likely due to enhanced electron-withdrawing effects .
- Anti-Biofilm Activity : MMV665807 (meta-CF₃) shows superior biofilm inhibition compared to the target compound’s structural analogs, suggesting substituent position influences target binding .
Physicochemical and ADMET Properties
*Predicted using Molinspiration; †Estimated based on structural analogs.
Key Observations :
- The target compound’s high logP (~4.5) suggests favorable membrane penetration but may limit oral bioavailability.
- Nitro-substituted analogs exhibit better solubility but poorer metabolic stability, highlighting trade-offs in substituent design .
Biological Activity
5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is a synthetic organic compound with potential therapeutic applications. Its structural complexity, characterized by the presence of a chloro group, hydroxyl group, and a phenylbutoxy moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide is , with an average molecular weight of approximately 395.88 g/mol. The compound's structure is conducive to interactions with biological macromolecules due to its functional groups:
- Chloro Group : May participate in electrophilic substitution reactions.
- Hydroxyl Group : Capable of forming hydrogen bonds, enhancing solubility and reactivity.
- Phenylbutoxy Moiety : Increases lipophilicity, potentially affecting membrane permeability and receptor binding affinity.
Pharmacological Properties
Research indicates that compounds similar to 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide exhibit various pharmacological activities, including:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.
- Analgesic Properties : Potential use in pain management by modulating pain pathways.
- Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, offering protective effects against oxidative stress.
The precise mechanisms through which 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide exerts its biological effects require further investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or pain signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory processes or neurotransmitter metabolism.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of similar compounds, suggesting pathways for future research on 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide:
-
In Vitro Studies : Investigations into the anti-inflammatory effects demonstrated that related benzamide derivatives can significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.
Study Compound Effect Observed Benzamide Derivative A Decreased TNF-alpha production Benzamide Derivative B Reduced IL-6 levels - Animal Models : Experimental models have shown that similar compounds can alleviate pain responses in rodent models of arthritis by modulating nociceptive pathways.
- Molecular Docking Studies : Computational studies suggest potential binding affinities to G-protein coupled receptors (GPCRs), indicating a mechanism for the modulation of inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 5-Chloro-2-hydroxy-N-(4-methyl-3-(2-phenylbutoxy)phenyl)benzamide | Similar core structure; different substitution pattern | Anti-inflammatory |
| 5-Chloro-N-(4-methylphenyl)benzamide | Lacks hydroxy group; simpler structure | Moderate analgesic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
